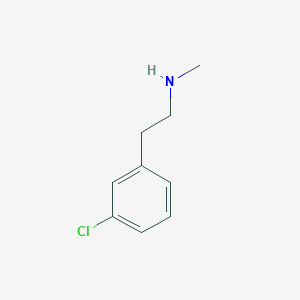

3-氯苯乙胺-N-甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

分析表征和合成

对类似于3-氯苯乙胺-N-甲基的化合物(包括N-烷基-芳基环己胺)的研究重点在于它们的合成和分析表征,以帮助识别新的精神活性物质。这些物质被认为是类似于氯胺酮的解离剂,主要通过拮抗N-甲基-D-天冬氨酸(NMDA)受体来发挥作用。此类研究对于管理新精神活性物质带来的挑战至关重要,在法医学和立法方面都有意义 (Wallach 等,2016).

可卡因滥用潜在药物

已合成并评估了与3-氯苯乙胺-N-甲基在结构上相关的化合物,作为可卡因滥用的潜在药物。这些研究的重点是缓发性、长效单胺再摄取阻滞剂,旨在实现维持治疗方法。这项研究对于开发可能减少或消除多巴胺 (DA) 再摄取阻滞剂的滥用潜力的治疗方法具有重要意义 (Froimowitz 等,2000).

用于多巴胺检测的电化学传感器

另一项研究应用是开发用于多巴胺检测的高选择性和灵敏度电化学传感器,使用修饰电极。这些传感器结合导电聚合物、碳纳米管和 Nafion 薄膜,以增强多巴胺的电催化氧化,显示出用于体外测量和作为分析化学检测器的潜力 (Wang 等,2006).

水处理中 NDMA 前体分析

在水和废水处理过程中氯化期间对 N-亚硝基二甲胺 (NDMA) 前体的分析突出了水处理过程的环境和健康影响。了解强致癌物 NDMA 的形成和缓解对于确保饮用水安全至关重要 (Mitch 等,2003).

催化化学合成

对催化过程的研究(例如 Rh(III) 催化的具有伯 N-氯烷基胺的苯乙酮邻甲基肟的芳香 C-H 胺化)证明了这些反应在合成复杂有机化合物中的效用。此类催化方法对于药物合成和材料科学很有价值 (Ng 等,2013).

作用机制

Target of Action

N-Methyl 3-chlorophenethylamine is a psychoactive substituted phenethylamine . Its primary targets are the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition.

Mode of Action

The compound interacts with its targets primarily through agonistic activity . It binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response. For instance, at 5-HT 2A receptors, the phenethylamines were partial to full agonists except 2C-I which was an antagonist . All compounds were full agonists at 5-HT 2A and 5-HT 2C receptor inositol phosphate assays .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The activation of serotonin receptors by N-Methyl 3-chlorophenethylamine can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, modulation of neuronal circuits, and potential alterations in mood and cognition . .

属性

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 |

Source

|

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52516-20-8 |

Source

|

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)